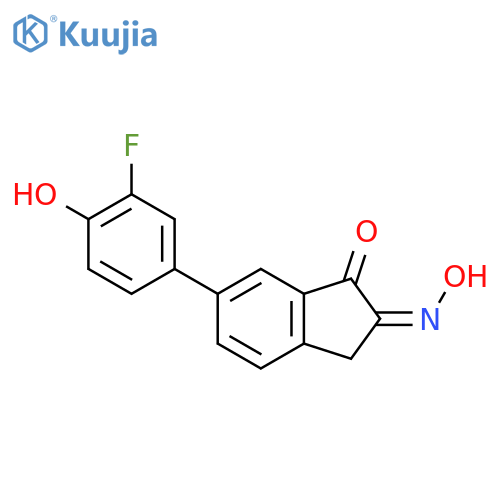Cas no 2862784-20-9 ((2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one)
(2Z)-6-(3-フルオロ-4-ヒドロキシフェニル)-2-ヒドロキシイミノ-3H-インデン-1-オンは、フルオロ基とヒドロキシル基を有する特異な構造を持つインデン誘導体です。この化合物は、π共役系と分子内水素結合により高い安定性を示し、有機電子材料や医薬品中間体としての応用が期待されます。特に、フッ素原子の導入により脂溶性が向上し、生体膜透過性に優れる点が特徴です。また、ヒドロキシイミノ基が金属イオンとキレート形成能を有するため、センサー材料開発への活用も可能です。結晶性に優れ、精製工程の効率化が図れる点も工業的生産における利点となります。

2862784-20-9 structure
商品名:(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one 化学的及び物理的性質
名前と識別子
-
- CIDD-0149897
- CS-0896710
- HY-149584
- (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one
-
- インチ: 1S/C15H10FNO3/c16-12-6-9(3-4-14(12)18)8-1-2-10-7-13(17-20)15(19)11(10)5-8/h1-6,18,20H,7H2/b17-13-
- InChIKey: XIWQAWUOXXYWMB-LGMDPLHJSA-N
- ほほえんだ: FC1=C(C=CC(=C1)C1C=CC2C/C(/C(C=2C=1)=O)=N/O)O
計算された属性
- せいみつぶんしりょう: 271.06447134g/mol
- どういたいしつりょう: 271.06447134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 69.9Ų
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-149584-10mg |
CIDD-0149897 |
2862784-20-9 | 99.91% | 10mg |
¥2800 | 2024-04-18 | |
| MedChemExpress | HY-149584-5mg |
CIDD-0149897 |
2862784-20-9 | 99.91% | 5mg |
¥1750 | 2024-04-18 | |
| Ambeed | A2626817-5mg |
CIDD-0149897 |
2862784-20-9 | 98% | 5mg |
$175.0 | 2024-07-28 | |
| Ambeed | A2626817-25mg |
CIDD-0149897 |
2862784-20-9 | 98% | 25mg |
$550.0 | 2024-07-28 | |
| MedChemExpress | HY-149584-25mg |
CIDD-0149897 |
2862784-20-9 | 99.91% | 25mg |
¥5500 | 2024-04-18 | |
| Ambeed | A2626817-10mg |
CIDD-0149897 |
2862784-20-9 | 98% | 10mg |
$280.0 | 2024-07-28 | |
| Ambeed | A2626817-100mg |
CIDD-0149897 |
2862784-20-9 | 98% | 100mg |
$1280.0 | 2024-07-28 | |
| MedChemExpress | HY-149584-50mg |
CIDD-0149897 |
2862784-20-9 | 99.91% | 50mg |
¥8500 | 2024-04-18 |
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
2862784-20-9 ((2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one) 関連製品
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2862784-20-9)(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one

清らかである:99%/99%/99%/99%
はかる:5mg/10mg/25mg/100mg
価格 ($):158/252/495/1152